molecular formula C9H9NO3S B2497996 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 29488-99-1

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2497996
CAS No.: 29488-99-1
M. Wt: 211.24
InChI Key: UZHBVKSPACBKMD-UHFFFAOYSA-N
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Description

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound that contains a thiazepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like N-bromosuccinimide (NBS) under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazepine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives.

Scientific Research Applications

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydrobenzo[b][1,4]oxathiin-3-yl methanols
  • N’-(2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)acetohydrazide

Uniqueness

2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is unique due to its specific thiazepine ring structure and the presence of a dioxide group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1,1-dioxo-3,5-dihydro-2H-1λ6,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c11-9-5-6-14(12,13)8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHBVKSPACBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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